molecular formula C13H12N2O2 B1628720 4-(3,4-Diaminophenyl)benzoic acid CAS No. 471240-88-7

4-(3,4-Diaminophenyl)benzoic acid

Cat. No.: B1628720
CAS No.: 471240-88-7
M. Wt: 228.25 g/mol
InChI Key: STPOZYMPHLILJT-UHFFFAOYSA-N
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Description

4-(3,4-Diaminophenyl)benzoic acid is a benzoic acid derivative featuring a 3,4-diaminophenyl substituent at the 4-position of the aromatic ring. The compound combines a carboxylic acid group with a diaminophenyl moiety, which confers unique electronic and structural properties. This compound is of interest in materials science, pharmaceuticals, and coordination chemistry due to its bifunctional nature .

Properties

CAS No.

471240-88-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-(3,4-diaminophenyl)benzoic acid

InChI

InChI=1S/C13H12N2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,14-15H2,(H,16,17)

InChI Key

STPOZYMPHLILJT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

b. Azo-Linked Derivatives (e.g., 2-hydroxy-4-substituted-3-(benzothiazolyl)azo benzoic acids)

  • Structure : Features an azo (-N=N-) group instead of a phenyl linkage.
  • Properties : The azo group enhances conjugation, reducing acidity but increasing UV absorption for dye applications. These compounds exhibit lower acidity (pKa ~4–5) compared to the target compound due to delocalization of the carboxylate charge .

Functional Group Variations

3.1 Hydroxyl vs. Amino Substitutents

a. Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Structure: Phenolic hydroxyl groups on a cinnamic acid backbone.
  • Acidity: Significantly more acidic (pKa ~4.5) due to deprotonation of phenolic hydroxyls. The target compound’s amino groups, being less electron-withdrawing, result in weaker acidity (estimated pKa ~5–6) .

b. 3,4-Dinitrobenzoic Acid

  • Structure : Nitro groups at 3 and 4 positions.
  • Acidity : Extremely acidic (pKa ~1–2) due to strong electron-withdrawing nitro groups. This contrasts sharply with the target compound’s electron-donating amines .
4.1 Heterocyclic Derivatives

a. 2-(3,4-Diaminophenyl)quinazolin-4(3H)-one

  • Structure: Quinazolinone ring fused with a diaminophenyl group.
  • The carboxylic acid in the target compound offers salt-forming capability for improved solubility .
5.1 Acidity Trends
Compound Substituents pKa (Estimated) Key Feature
Benzoic Acid None 4.2 Baseline acidity
4-Methoxybenzoic Acid 4-OCH₃ ~4.5 Electron-donating, less acidic
3,4-Diaminobenzoic Acid 3,4-NH₂ ~5.0 Strong resonance effects
This compound 4-(3,4-NH₂-C₆H₄) ~5.5 Electron-donating phenyl group
3,4-Dinitrobenzoic Acid 3,4-NO₂ ~1.5 Strong electron-withdrawing

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